Thorium hexafluoroacetylacetonate

Description

Context of Thorium(IV) in Actinide Coordination Chemistry

Thorium, with the atomic number 90, is an electropositive actinide, and its chemistry is overwhelmingly dominated by the +4 oxidation state. wikipedia.org The Thorium(IV) ion (Th⁴⁺) is a diamagnetic, closed-shell species ([Rn] configuration), which results in its compounds typically being colorless or yellow. wikipedia.org This electronic stability makes its chemistry somewhat analogous to s-block elements, yet it retains the distinct characteristics of an early actinide. wikipedia.org

A defining feature of Thorium(IV) is its large ionic radius, the largest among tetravalent actinide ions, which varies between 0.95 and 1.14 Å depending on the coordination number. wikipedia.orgwikipedia.org This large size, coupled with its high charge, leads to a preference for high coordination numbers, typically ranging from 8 to 12, although coordination numbers as high as 15 have been observed. researchgate.netbohrium.comuleth.ca In acidic aqueous solutions, for instance, thorium exists as the [Th(H₂O)₉]⁴⁺ aqua ion. wikipedia.org Classified as a hard acid under the Hard and Soft Acids and Bases (HSAB) theory, Th(IV) preferentially coordinates with hard donor atoms, particularly oxygen and nitrogen. researchgate.netbohrium.com

The coordination chemistry of thorium is diverse, forming complexes with a wide array of ligands, from simple halides and nitrates to complex organic chelators. wikipedia.orgmdpi.comnih.gov Its propensity to form oligomeric or polymeric structures, especially in the presence of bridging ligands like hydroxides, is also a notable characteristic. researchgate.net Research into thorium coordination chemistry is often driven by its role in the nuclear fuel cycle and as a potential surrogate for studying the chemistry of more radiologically hazardous actinides like plutonium. researchgate.netrsc.org

Table 1: Comparison of Coordination Numbers (CN) in Select Thorium(IV) Complexes

| Complex | Coordination Number (CN) | Geometry |

|---|---|---|

| [Th(H₂O)₉]⁴⁺ | 9 | Tricapped trigonal prismatic |

| [Th(NO₃)₆]²⁻ | 12 | Distorted icosahedral |

| Th(BH₄)₄ | 14 | Bicapped hexagonal antiprismatic |

| [Lᴾᴺ³]Th(κ²-O₂CNHAd)₃ | 11 | Distorted edge-coalesced icosahedron |

| [Th(2,6-dipicolinate)₂(H₂O)₄] | 10 | Sphenocorona / Bicapped square antiprism |

| [Th(Lᵖⁱᶜ)₃]²⁻ | 9 | - |

| ThCl₄(salen)₂ | 8 | - |

Data sourced from references wikipedia.orgwikipedia.orguleth.camdpi.comiaea.org. The geometry for some complexes is not specified in the provided sources.

Significance of β-Diketone Ligands, particularly Hexafluoroacetylacetonate, in f-Element Coordination

β-Diketones are a critically important class of O,O-donor chelating ligands in the coordination chemistry of both d- and f-block elements. nih.gov Their deprotonated form, the β-diketonate anion, forms a stable six-membered chelate ring with metal ions. The versatility of these ligands stems from the ability to modify the terminal substituents (R¹ and R²) on the diketone backbone, which allows for the fine-tuning of the resulting metal complex's properties.

The ligand hexafluoroacetylacetonate (hfac), derived from hexafluoroacetylacetone (B74370), is particularly significant. The presence of two electron-withdrawing trifluoromethyl (CF₃) groups imparts several advantageous properties to its metal complexes:

Enhanced Volatility: The fluorinated groups reduce intermolecular interactions, leading to significantly higher volatility compared to non-fluorinated analogues. This property is crucial for applications in gas-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). mdpi.comnih.govacs.org

Improved Thermal Stability: Hfac complexes often exhibit good thermal stability, allowing them to be sublimed without decomposition, a key requirement for MOCVD precursors. mdpi.comacs.org

Increased Solubility and Crystallinity: The presence of CF₃ groups generally enhances the solubility of the complexes in organic solvents and facilitates the growth of high-quality single crystals for X-ray diffraction studies. nih.gov

Luminescence Properties: In lanthanide chemistry, β-diketonates are renowned for acting as "antennas." They efficiently absorb UV light and transfer the energy to the central lanthanide ion, which then emits characteristic, sharp luminescence. rsc.orgnih.govmdpi.com This phenomenon is also a subject of interest in actinide complexes.

For f-elements, which favor high coordination numbers, tetrakis complexes of the type [M(β-diketonate)₄] are common. In such complexes, like the [Er(hfac)₄]⁻ anion, the eight-coordinate metal ion typically adopts a distorted square antiprismatic or dodecahedral geometry. mdpi.comresearchgate.netresearchgate.net

Table 2: Properties of Metal-Hexafluoroacetylacetonate (hfac) Complexes

| Complex | Key Property | Application / Significance |

|---|---|---|

| (hfac)In(CH₃)₂ | High volatility, melts at 63 °C | Precursor for CVD of Indium-containing films. acs.org |

| Cu(hfac)₂(TMEDA) | Sublimes without residue | Precursor for CVD. nih.gov |

| Na[Ln(hfac)₄] (Ln=Lanthanide) | High volatility, stable in gas phase | Precursor for NaLnF₄ nanomaterials. nih.gov |

| [Er(hfac)₄]⁻ | Field-induced slow magnetic relaxation | Single-Ion Magnet (SIM) behavior. mdpi.com |

Overview of Research Trajectories for Thorium Hexafluoroacetylacetonate Complexes

Research on Thorium(IV) hexafluoroacetylacetonate, Th(hfac)₄, and related compounds follows several key trajectories, largely dictated by the properties imparted by the hfac ligand.

One significant area of investigation is in materials science , specifically as a precursor for the synthesis of thorium-containing materials. The high volatility and thermal stability of metal β-diketonates, particularly fluorinated ones, make them ideal candidates for MOCVD. mdpi.comnih.gov While specific studies detailing the MOCVD of thoria (ThO₂) from Th(hfac)₄ are not abundant in general literature, the properties of analogous compounds strongly suggest this as a primary research direction for creating thin films for applications in catalysis or as inert matrix nuclear fuels. A related study demonstrated that sonochemical decomposition of Th(hfac)₄ in a hydrocarbon solvent could produce thorium carbide (ThC₂) nanoparticles, highlighting its utility in generating advanced materials under non-thermal conditions. nih.gov The rate of this sonochemical degradation was found to be higher for the more volatile Th(hfac)₄ compared to a non-fluorinated analogue. nih.gov

Another major research focus is on the fundamental coordination chemistry of these complexes. This includes their synthesis, structural characterization via single-crystal X-ray diffraction, and the comparison of their properties to other actinide(IV) and lanthanide(III) hfac complexes. rsc.orgresearchgate.net Such studies are essential for understanding periodic trends in bonding, structure, and reactivity across the f-block.

Finally, building on the extensive use of β-diketonates in solvent extraction for separating metal ions, thorium(IV) β-diketonate complexes are of interest. While other chelators are often explored for industrial-scale separation of thorium from rare-earth elements, the fundamental principles of chelation and extraction with β-diketones remain a topic of academic research. acs.org

Structure

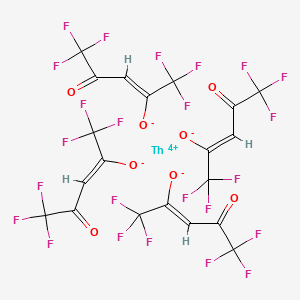

3D Structure of Parent

Properties

Molecular Formula |

C20H4F24O8Th |

|---|---|

Molecular Weight |

1060.2 g/mol |

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) |

InChI |

InChI=1S/4C5H2F6O2.Th/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/q;;;;+4/p-4/b4*2-1-; |

InChI Key |

JYGZMIMHOSPNGO-ZVXPXTILSA-J |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Th+4] |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Th+4] |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Thorium Hexafluoroacetylacetonate

Electrochemical Synthesis of Thorium(IV) Chelate Complexes

Electrochemical synthesis offers a direct and efficient one-step method for preparing neutral thorium(IV) chelate complexes. This technique involves the electrochemical oxidation of a sacrificial thorium metal anode in a non-aqueous solution containing the chelating agent. researchgate.net

For the synthesis of fluorinated acetylacetonate (B107027) complexes, such as thorium(IV) trifluoroacetylacetonate—a close analogue to the hexafluoro-variant—a solution of the ligand (trifluoroacetylacetone) in a suitable solvent like acetone (B3395972) is used. researchgate.net The process is carried out in an electrochemical cell where thorium metal acts as the anode. The application of a voltage and current facilitates the dissolution of the thorium metal, which then reacts with the deprotonated ligand in the solution to form the stable Th(IV) chelate complex. researchgate.net This method avoids the pre-synthesis of an intermediate thorium salt. researchgate.net The resulting product, such as Th(tfha)₄, can be isolated from the reaction mixture with a high yield. researchgate.net

Table 1: Experimental Conditions for Electrochemical Synthesis of Thorium(IV) Trifluoroacetylacetonate researchgate.net

| Parameter | Value |

|---|---|

| Ligand (HL) | Trifluoroacetylacetone (tfha) |

| Volume of HL | 50 mL |

| Weight/Volume of HL | 2.5 g/mL |

| Initial Voltage | 30 V |

| Initial Current | 40 mA |

| Time of Electrolysis | 5.0 h |

| Mass of Th Dissolved | 0.32 g |

| Yield of Product | 77% |

Synthesis from Thorium(IV) Halide Precursors

Anhydrous thorium(IV) halides, particularly thorium tetrachloride (ThCl₄), are fundamental and versatile starting materials for non-aqueous thorium chemistry. zenodo.orgwikipedia.org These precursors are excellent for synthesizing a wide range of thorium(IV) complexes, including alkoxides, amides, and organometallics, through salt metathesis reactions. zenodo.org

The synthesis of thorium hexafluoroacetylacetonate from ThCl₄ typically involves reacting it with four equivalents of a hexafluoroacetylacetonate salt, such as sodium or potassium hexafluoroacetylacetonate (Na(hfac) or K(hfac)). The reaction is generally performed in a non-aqueous solvent like tetrahydrofuran (B95107) (THF). In this process, the halide ligands on the thorium center are displaced by the hexafluoroacetylacetonate ligands, leading to the formation of Th(hfac)₄ and a salt byproduct (e.g., NaCl or KCl), which can be removed by filtration. Adducts of thorium tetrachloride, such as ThCl₄(DME)₂ (where DME is 1,2-dimethoxyethane), can also serve as excellent, highly reactive precursors for these reactions. zenodo.orgrsc.org

Conversion from Thorium(IV) Nitrate (B79036) Hydrate (B1144303) Precursors

Thorium nitrate hydrate (Th(NO₃)₄(H₂O)ₓ), a commercially available and safer alternative to thorium metal, serves as a viable entry point for accessing anhydrous thorium(IV) halide precursors. zenodo.orggoogle.comgoogle.com A modern synthetic route allows for the quantitative conversion of thorium nitrate pentahydrate (Th(NO₃)₄(H₂O)₅) into the thorium(IV) chloride tetrahydrate complex (ThCl₄(H₂O)₄). google.com This is achieved by refluxing the nitrate salt in a concentrated strong halide acid, such as aqueous hydrochloric acid (12 M). google.com

The resulting hydrated thorium chloride can then be dried to produce an anhydrous ThCl₄-ligand complex suitable for further reactions. google.comlabpartnering.org This drying step is crucial and can be accomplished using reagents like trimethylsilyl (B98337) chloride (Me₃SiCl) in conjunction with anhydrous HCl in a suitable solvent such as 1,4-dioxane (B91453) or 1,2-dimethoxyethane (B42094) (DME). zenodo.orglabpartnering.org This multi-step pathway, starting from the stable nitrate hydrate and proceeding through the versatile halide intermediate, provides a practical and accessible route for the eventual synthesis of this compound. zenodo.orggoogle.com

Table 2: Synthesis of Anhydrous Thorium(IV) Chloride Adduct from Thorium Nitrate zenodo.orggoogle.com

| Step | Starting Material | Reagents | Product | Temperature | Yield |

|---|---|---|---|---|---|

| 1. Hydrate Formation | Th(NO₃)₄(H₂O)₅ | Concentrated HCl (12 M) | ThCl₄(H₂O)₄ | Reflux | Quantitative |

| 2. Anhydrous Adduct Formation | ThCl₄(H₂O)₄ | Me₃SiCl, Anhydrous HCl | ThCl₄(1,4-dioxane)₂ | 130 °C | Quantitative |

Generation of this compound for Specific Applications (e.g., Nanoparticle Precursors)

This compound is a valuable molecular precursor for the fabrication of thorium-based materials, particularly thorium dioxide (ThO₂). Its volatility and well-defined decomposition pathway make it suitable for chemical vapor deposition (CVD) techniques, including metal-organic chemical vapor deposition (MOCVD). researchgate.netresearchgate.netwikipedia.org In MOCVD, the precursor is vaporized and transported to a heated substrate, where it decomposes to deposit a thin film of the desired material. The fluorinated ligands can facilitate the volatility of the complex.

Furthermore, thorium-organic complexes are used in solution-based methods to synthesize nanomaterials. For instance, thorium acetylacetonate has been used as a precursor in the hot co-injection synthesis of thorium/uranium mixed oxide nanocrystals. europa.eu This approach allows for precise control over the size, shape, and composition of the resulting nanoparticles. europa.eu Similarly, Th(hfac)₄ can be used in solution-combustion or sol-gel routes, where its decomposition upon heating leads to the formation of ThO₂ nanoparticles. osti.gov The synthesis of ThO₂ nanoparticles from the thermal decomposition of thorium-based metal-organic frameworks (MOFs) has also been demonstrated, highlighting the utility of organic-ligated thorium compounds in producing advanced nuclear materials. researchgate.net

Spectroscopic Probing and Electronic Structure of Thorium Hexafluoroacetylacetonate

Vibrational Spectroscopy: Infrared (IR) Analysis of Ligand and Metal-Ligand Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within Thorium hexafluoroacetylacetonate, Th(hfa)₄. The IR spectrum reveals characteristic vibrational modes of the hexafluoroacetylacetonate ligand and the thorium-oxygen bonds. When the hexafluoroacetylacetonate ligand coordinates to the thorium ion, notable shifts in the vibrational frequencies of its key functional groups occur, providing evidence of complex formation.

The most significant vibrations are associated with the carbonyl (C=O) and carbon-carbon (C=C) bonds within the chelate ring, as well as the C-CF₃ and Th-O bonds. In the free ligand, the C=O stretching vibration typically appears at a higher frequency. Upon chelation to the thorium atom, delocalization of the π-electrons within the ring leads to a decrease in the C=O bond order and an increase in the C=C bond order. Consequently, the C=O stretching frequency shifts to a lower wavenumber, while the C=C stretching frequency shifts to a higher one. The strong electron-withdrawing effect of the trifluoromethyl (CF₃) groups also influences the electronic distribution and vibrational frequencies. oregonstate.edustackexchange.comtestbook.com

The far-infrared region of the spectrum is particularly important for observing the vibrations of the metal-ligand bonds. slideshare.netubbcluj.ro The Th-O stretching modes are found in this lower frequency range and are direct indicators of the coordination between the thorium metal center and the oxygen atoms of the ligand. The presence of these bands confirms the formation of the metal-ligand bond. tanta.edu.eg

Table 1: Typical Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| ν(C=O) | 1600 - 1650 | Strong | Lower frequency than free ligand due to coordination. |

| ν(C=C) | 1500 - 1550 | Medium-Strong | Coupled with C=O stretching. |

| ν(C-CF₃) | 1100 - 1250 | Strong | Characteristic strong absorptions due to C-F bonds. |

| δ(CH) | ~1200 | Medium | In-plane bending of the methine proton. |

| ν(Th-O) | 400 - 600 | Medium-Weak | Metal-ligand stretching vibration. |

Note: The exact frequencies can vary based on the physical state of the sample (solid or solution) and the solvent used. The table is a synthesis of typical values for metal hexafluoroacetylacetonate complexes.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The spectrum is characterized by intense absorption bands in the UV region, which arise from electronic transitions within the ligand and charge transfer between the ligand and the thorium ion.

Analysis of Electronic Transitions and Ligand-to-Metal Charge Transfer

The UV-Vis spectrum of this compound is dominated by two main types of electronic transitions: intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions. libretexts.orgresearchgate.net

Intra-ligand Transitions: These are high-intensity absorptions, typically occurring at shorter wavelengths (higher energy). They are assigned to π→π* transitions within the conjugated system of the hexafluoroacetylacetonate ligand. libretexts.orgbpchalihacollege.org.in The delocalized π-system of the chelate ring is responsible for these strong absorptions.

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the transfer of an electron from a filled molecular orbital on the ligand to an empty or partially filled orbital on the metal center. libretexts.orglibretexts.orgbpchalihacollege.org.in In the case of Thorium(IV), which has a d⁰ electronic configuration, the empty 5f or 6d orbitals of the thorium ion act as the acceptors for the electron density from the ligand's π-system. libretexts.orgresearchgate.net These LMCT bands are typically very intense and are a hallmark of transition metal and actinide complexes. libretexts.org The energy of the LMCT transition is sensitive to the nature of the metal ion and the ligand.

Spectroscopic Shifts in Different Media

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound can be influenced by the solvent environment, a phenomenon known as solvatochromism. ijcce.ac.irslideshare.netresearchgate.net The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule differently.

For π→π* transitions, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths or lower energy). slideshare.netnih.gov This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. nih.gov Conversely, for n→π* transitions, a hypsochromic shift (a shift to shorter wavelengths or higher energy) can sometimes be observed in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. slideshare.net The study of these spectroscopic shifts in different media provides valuable information about the electronic structure and polarity of the excited states of the complex. ijcce.ac.irnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides more detailed structural information, with distinct signals for the different carbon atoms in the hexafluoroacetylacetonate ligand. libretexts.orgudel.eduoregonstate.edu The key resonances correspond to the carbonyl carbon (C=O), the methine carbon (-CH=), the carbon attached to the trifluoromethyl groups (C-CF₃), and the trifluoromethyl carbon (CF₃). The carbonyl carbon typically appears at the most downfield position due to the deshielding effect of the oxygen atom and its sp² hybridization. libretexts.orgcompoundchem.com The CF₃ carbon signal is often split into a quartet due to coupling with the three fluorine atoms.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -CH= (methine) | ~6.0 - 6.5 | Single peak, deshielded by the chelate ring system. |

| ¹³C | C=O (carbonyl) | ~170 - 180 | Downfield shift due to electronegative oxygen and sp² character. |

| ¹³C | -CH= (methine) | ~90 - 100 | Shielded relative to the carbonyl carbon. |

| ¹³C | CF₃ | ~115 - 125 (quartet) | Splitting due to ¹J(C-F) coupling. |

| ¹³C | C-CF₃ | ~70 - 80 | Carbon directly attached to the CF₃ group. |

Note: Chemical shifts are relative to TMS and can vary depending on the solvent and temperature. The table represents expected values based on the ligand structure and general principles of NMR for similar complexes. pdx.educhemistrysteps.comwisc.edu

Variable-Temperature NMR Investigations

Variable-temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes in molecules, such as conformational changes or ligand exchange reactions. blogspot.comox.ac.ukmdpi.com For metal complexes like this compound, VT-NMR can provide insights into the fluxional behavior of the ligands around the central metal ion. osti.govdntb.gov.ua

At low temperatures, the exchange processes might be slow on the NMR timescale, resulting in sharp, distinct signals for non-equivalent nuclei. As the temperature is increased, these processes can become faster. blogspot.com If the rate of exchange approaches the frequency difference between the signals of the exchanging sites, the peaks will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. mdpi.comresearchgate.netrsc.org Analyzing the changes in the NMR lineshape as a function of temperature allows for the determination of the kinetic and thermodynamic parameters (e.g., activation energy) of the dynamic process. ox.ac.uk Such studies can reveal information about the mechanism of intramolecular rearrangements or ligand dissociation/association in solution. osti.gov

X-ray Absorption Spectroscopy (XAS) of Thorium Centers

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local geometric and electronic structure of a specific absorbing atom within a sample. By tuning synchrotron-generated X-rays to the absorption edge of a core electron of the thorium atom, detailed information about the immediate vicinity of the thorium center in this compound can be obtained. This method is particularly valuable for complex materials where single-crystal X-ray diffraction may be challenging.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Coordination Environment

The X-ray Absorption Near Edge Structure (XANES) region of the XAS spectrum, which covers the energy range near the absorption edge, is highly sensitive to the oxidation state and the coordination geometry of the absorbing atom. For this compound, the Th LIII-edge XANES spectrum is a key diagnostic tool.

The energy position of the absorption edge provides a direct indication of the oxidation state of the thorium ion. In this compound, the thorium center is formally in the +4 oxidation state. This is confirmed by comparing the edge energy of the sample to that of thorium standard compounds with known oxidation states, such as Thorium(IV) oxide (ThO₂). The edge position for Th(IV) compounds is distinctly higher than that for any potential Th(III) species, providing unambiguous confirmation of the tetravalent state of thorium in the complex.

Furthermore, the features within the XANES spectrum, such as pre-edge peaks and the shape of the main absorption edge, serve as a fingerprint for the coordination environment around the thorium atom. The hexafluoroacetylacetonate ligands are bidentate, coordinating to the thorium center through two oxygen atoms. In the common tetrakis(β-diketonato)metal complexes, the metal ion is typically eight-coordinate. The specific geometry of this coordination polyhedron (e.g., square antiprism, dodecahedron) influences the shape and intensity of the XANES features. Analysis of these features, often in conjunction with theoretical calculations, allows for the determination of the local symmetry and coordination geometry of the thorium center within the molecule.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure

Beyond the XANES region, the Extended X-ray Absorption Fine Structure (EXAFS) provides quantitative information about the local atomic structure around the central thorium atom. The EXAFS signal arises from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of these oscillations yields precise information on the types of neighboring atoms, their distances from the thorium center (bond lengths), and the number of these neighbors (coordination number).

In the case of this compound, the EXAFS analysis of the Th LIII-edge reveals the primary coordination sphere around the thorium ion. The dominant contribution to the EXAFS signal comes from the scattering off the nearest-neighbor oxygen atoms of the hexafluoroacetylacetonate ligands. By fitting the experimental EXAFS data to theoretical models, the Th-O bond distances and the coordination number can be accurately determined.

For a typical eight-coordinate thorium(IV) center with bidentate acetylacetonate-type ligands, one would expect a coordination number of eight oxygen atoms. The analysis would yield a precise average Th-O bond length. Further analysis of the EXAFS data can also provide information about the more distant atomic shells, such as the carbon atoms of the ligand backbone and potentially the fluorine atoms of the trifluoromethyl groups, though these signals are generally weaker.

The structural parameters obtained from EXAFS are crucial for understanding the steric and electronic effects of the bulky and highly electronegative hexafluoroacetylacetonate ligands on the thorium center.

| Parameter | Description | Value |

| Oxidation State | The oxidation state of the central thorium atom as determined by the Th LIII-edge XANES energy position. | +4 |

| Coordination Number | The number of nearest-neighbor oxygen atoms surrounding the thorium center, determined from EXAFS analysis. | 8 |

| Th-O Bond Distance | The average distance between the thorium atom and the coordinating oxygen atoms of the hexafluoroacetylacetonate ligands, determined from EXAFS analysis. | Data not available in search results |

Coordination Chemistry and Solution Equilibria of Thorium Hexafluoroacetylacetonate

Chelation Activity and Stability in Aqueous and Non-Aqueous Systems

Thorium(IV) exhibits strong chelation activity with hexafluoroacetylacetonate (hfac), a β-diketone ligand. This interaction leads to the formation of highly stable complexes in both aqueous and non-aqueous solutions. The presence of trifluoromethyl groups in the hfac ligand enhances the acidity of the β-diketone, facilitating deprotonation and subsequent coordination with the thorium ion. This chelation is a key factor in the extraction and separation of thorium from various matrices.

In non-aqueous systems, thorium hexafluoroacetylacetonate complexes are often more stable and can be isolated as solid compounds. These complexes are soluble in various organic solvents, which is advantageous for their use in solvent extraction processes and as catalysts in organic reactions. The coordination environment around the thorium ion in these non-aqueous solutions can be finely tuned by the choice of solvent and the presence of other coordinating ligands.

The stability of thorium chelates is a critical aspect, particularly in the context of targeted alpha therapy, where the secure binding of the radioactive thorium isotope is paramount to prevent its release in vivo. nih.gov Studies on various ligands, including those with hydroxypyridinonate (HOPO) and picolinic acid moieties, have demonstrated the formation of highly stable thorium complexes. nih.gov

Thermodynamic Stability Constants and Formation Equilibria (log β values)

The formation of this compound complexes in solution is governed by thermodynamic equilibria, which can be quantified by stability constants (log β values). These constants provide a measure of the strength of the interaction between the thorium ion and the hfac ligand. The stepwise formation of complexes can be represented by the following general equation:

Th⁴⁺ + n(hfac)⁻ ⇌ [Th(hfac)ₙ]⁽⁴⁻ⁿ⁾⁺

Studies on the complexation of Th(IV) with various β-diketones have been conducted to determine these stability constants. For instance, research on the interaction of Th(IV) with fluorinated heterocyclic β-diketones in aqueous hydrochloric solutions has provided insights into the stability of such complexes. researchgate.net These studies often employ techniques like spectrophotometry to monitor the complex formation and calculate the corresponding stability constants. researchgate.net The "true" stability constants for the monocomplex species of Th(IV) with several non-symmetric CF₃-diketones have been found to be in the range of 6.2–6.8 logarithmic units. researchgate.net

The table below presents a selection of log β values for thorium complexes with various ligands to provide a comparative context for the stability of this compound.

| Complex | log β₁₀₁ | Ionic Strength (M) | Temperature (°C) | Reference |

| Th(IV)DTPA | 29.6 ± 1 | 1 | 25 | researchgate.net |

| Ce(III)DTPA | 20.01 ± 0.02 | 1 | 25 | researchgate.net |

| U(IV)DTPA | 31.8 ± 0.1 | 1 | 25 | researchgate.net |

| Np(IV)DTPA | 32.3 ± 0.1 | 1 | 25 | researchgate.net |

| Pu(IV)DTPA | 33.67 ± 0.02 | 1 | 25 | researchgate.net |

| Ce(IV)DTPA | 34.04 ± 0.04 | 1 | 25 | researchgate.net |

| Pu(III)DTPA | 20.58 ± 0.04 | 1 | 25 | researchgate.net |

This table showcases the stability constants for various metal-DTPA complexes, illustrating the high stability of tetravalent actinide complexes.

The ionic strength of the solution can significantly influence the stability of this compound complexes. chemijournal.com Generally, an increase in ionic strength leads to a decrease in the thermodynamic stability constants. chemijournal.com This effect is attributed to the changes in the activity coefficients of the charged species involved in the complexation equilibrium. chemijournal.com The Debye-Hückel theory can often describe the relationship between ionic strength and stability constants at low ionic strengths. chemijournal.com

Studies on the complexation of Th(IV) with other ligands, such as citrate (B86180), have demonstrated a clear dependence of the stability constants on the ionic strength of the background electrolyte, which can be either NaClO₄ or NaCl. researchgate.netosti.gov For example, the stability constants of thorium citrate complexes were measured at ionic strengths up to 5 m (NaCl) and 14 m (NaClO₄). researchgate.netosti.gov This highlights the importance of controlling and reporting the ionic strength when determining and comparing stability constants.

The pH of the solution plays a crucial role in the complexation of thorium with hexafluoroacetylacetonate. The formation of the Th(IV)-hfac complex is highly pH-dependent because the ligand must be deprotonated to coordinate to the metal ion. nih.gov At low pH, the concentration of the deprotonated ligand is low, and complexation is less favorable. As the pH increases, the concentration of the hfac anion increases, leading to a higher degree of complex formation.

However, at higher pH values, the hydrolysis of the Th(IV) ion becomes a competing reaction. energy.govresearchgate.net Thorium(IV) is prone to forming various monomeric and polymeric hydroxo species, which can precipitate from the solution. energy.govresearchgate.net Therefore, the optimal pH range for the formation of this compound complexes is a balance between sufficient ligand deprotonation and minimal thorium hydrolysis. Potentiometric titrations are a common method to study the effect of pH on complexation and to determine the stability constants of the formed species. nih.govoregonstate.edu

Ligand Exchange Reactions and Kinetic Studies

Ligand exchange reactions involving this compound are important for understanding the reactivity and stability of these complexes. These reactions involve the replacement of the hfac ligand by another ligand or vice versa. The kinetics of these reactions provide insights into the lability of the Th-hfac bond and the mechanisms of substitution reactions.

In solution, the rates of ligand exchange reactions can be monitored using spectroscopic techniques. inorgchemres.org The mechanisms of these reactions can be either associative, where the incoming ligand first binds to the metal center, or dissociative, where a ligand first detaches from the metal center. ualberta.ca For large and coordinatively flexible ions like Th(IV), both mechanisms might be plausible.

Comparative Coordination with Other β-Diketones and Ligand Systems

The coordination chemistry of thorium with hexafluoroacetylacetonate can be better understood by comparing it with other β-diketones and different types of ligands. The electronic and steric properties of the β-diketone play a significant role in the stability and structure of the resulting thorium complexes.

Compared to the non-fluorinated acetylacetone (B45752), hexafluoroacetylacetone (B74370) is a stronger acid, which generally leads to the formation of more stable complexes at lower pH values. The electron-withdrawing trifluoromethyl groups increase the stability of the enolate form of the ligand, which is the coordinating species. Studies on rare-earth metals have shown that even with similar pKa values, the stability of complexes with different β-diketones can vary considerably. acs.org For a series of non-symmetric β-diketones, the stability of their complexes with rare-earth metals was found to increase in the order: 2-furoyltrifluoroacetone (B1205112) < 2-thenoyltrifluoroacetone (B1682245) < benzoyltrifluoroacetone < 2-naphthyltrifluoroacetone. acs.org A similar trend might be expected for thorium complexes.

When compared to other types of ligands, such as aminopolycarboxylates like DTPA, the stability of this compound complexes is generally lower. For instance, the log β value for the Th(IV)DTPA complex is reported to be 29.6. researchgate.net This high stability is due to the multidentate nature and strong chelating ability of DTPA. Similarly, hydroxamate chelators also form very stable complexes with tetravalent metal ions like Zr(IV), with high log β values. nih.gov The comparison with these powerful chelators highlights that while this compound is a stable complex, it is not as thermodynamically stable as complexes with highly polydentate ligands. This difference in stability is a key factor in applications such as chelation therapy, where very high stability is required to prevent the release of the metal ion. nih.gov

Theoretical and Computational Investigations of Thorium Hexafluoroacetylacetonate

Density Functional Theory (DFT) for Ground State Properties

DFT is a primary computational method for investigating the electronic structure and ground state properties of molecular systems. For actinide complexes, these calculations provide crucial insights into their geometry and bonding. nih.govucl.ac.uk

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no published computational studies that predict the NMR chemical shifts or vibrational frequencies for Thorium hexafluoroacetylacetonate using DFT. These predictions are valuable for interpreting experimental spectroscopic data and confirming the structure of the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

TD-DFT is a common method for calculating the electronic absorption spectra of molecules. researchgate.net It provides information on excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. A TD-DFT study on this compound would elucidate the nature of its electronic transitions (e.g., ligand-to-metal charge transfer). However, no such specific study has been reported.

Reactivity and Thermal Transformations of Thorium Hexafluoroacetylacetonate

Thermal Stability and Volatility Characteristics

Thorium hexafluoroacetylacetonate, a member of the actinide β-diketonate family, exhibits notable thermal stability and volatility, which are key properties for its use in chemical vapor deposition (CVD) and related techniques. The volatility of metal β-diketonates is influenced by factors such as the metal's ionic radius and the ligand's structure, particularly the presence of fluorine atoms. The high electronegativity of the fluorine atoms in the hexafluoroacetylacetonate (hfa) ligand effectively shields the central thorium cation, reducing intermolecular interactions and thereby increasing the volatility of the complex compared to non-fluorinated analogues.

The thermal stability of thorium(IV) chelates is also influenced by the nature of the ligands. Mixed-ligand chelates of thorium(IV) have been shown to be more stable towards hydrolysis compared to analogous chelates containing only one type of ligand, especially when the coordination sphere of the metal ion is fully saturated. wikipedia.org The sonochemical decomposition of Th(hfa)₄ in hexadecane (B31444) has been studied, revealing a first-order degradation rate constant of (9.3 ± 0.8) x 10⁻³ min⁻¹ at 92°C. nih.govdocumentsdelivered.com This study also highlighted that the rate of sonochemical reaction increases with the volatility of the β-diketonate precursor. nih.govdocumentsdelivered.com

Table 1: Decomposition Rate Constants of Thorium(IV) β-Diketones in Hexadecane

| Compound | First-Order Rate Constant (min⁻¹) at 92°C |

| This compound (Th(hfa)₄) | (9.3 ± 0.8) x 10⁻³ |

| Thorium dibenzoylmethanate (Th(DBM)₄) | (3.8 ± 0.4) x 10⁻³ |

| Data sourced from Nikitenko et al. (2000) nih.govdocumentsdelivered.com |

Mechanisms of Thermal Decomposition

The thermal decomposition of this compound can proceed through various pathways, influenced by the surrounding environment (e.g., gas phase, supercritical media).

Ligand Decomposition Pathways (e.g., Alkene Elimination)

While specific studies detailing the gas-phase decomposition mechanism of Th(hfa)₄ are scarce, insights can be drawn from the behavior of other metal β-diketonates and general principles of organic chemistry. The decomposition of the hexafluoroacetylacetonate ligand itself is a key process. One plausible pathway involves intramolecular rearrangements and bond cleavage within the ligand structure.

Although not directly observed for Th(hfa)₄ in the provided literature, alkene elimination is a common decomposition pathway for certain organic functional groups under thermal stress. In the context of the hfa ligand, this could theoretically involve the fragmentation of the carbon backbone. However, the primary decomposition products observed in the sonolysis of Th(hfa)₄ were thorium carbide (ThC₂) and partial degradation products of the ligand, suggesting complex fragmentation processes occurring at high temperatures within the cavitation bubbles. nih.govdocumentsdelivered.com The study of decomposition products of other organometallic complexes using techniques like gas chromatography-mass spectrometry (GC-MS) can provide analogous insights into potential fragmentation patterns. semanticscholar.orgrsc.orgresearchgate.net

Decomposition in Supercritical Media

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a unique environment for the controlled decomposition of organometallic precursors like this compound. The properties of scCO₂ can be tuned to facilitate the dissolution of the precursor and control the deposition of the resulting materials.

Thorium(IV) ions have been successfully extracted from various materials using solutions of different β-diketones, including hexafluoroacetylacetone (B74370), in supercritical CO₂. osti.goviaea.org The efficiency of extraction is high with hexafluoroacetylacetone, indicating good solubility and stability of the Th(hfa)₄ complex in this medium. This stability is a prerequisite for its use as a precursor in supercritical fluid deposition (SFD), where the complex is first dissolved and then thermally decomposed at a heated substrate to form thorium-containing thin films or nanoparticles. The decomposition in such a medium would likely lead to the formation of thorium oxide (ThO₂) if an oxidizing agent is present, or other thorium compounds depending on the reactive species in the supercritical fluid mixture. The general principle involves the transport of the dissolved precursor to a reaction zone where controlled thermal decomposition occurs.

Reactivity with Other Chemical Species and Environments

As a thorium(IV) complex, this compound exhibits reactivity characteristic of this oxidation state. Thorium(IV) is a hard Lewis acid and therefore has a strong affinity for hard Lewis bases, particularly oxygen-containing ligands. wikipedia.org

The presence of water is a critical factor in the chemistry of thorium complexes. Thorium(IV) ions are known to undergo hydrolysis, especially in solutions that are not strongly acidic. energy.govacs.orgnih.govrsc.org This process involves the coordination of water molecules followed by deprotonation to form hydroxo-bridged polynuclear species. rsc.org Studies on the hydrolysis of thorium(IV) have identified various hydrolyzed species in aqueous solutions. energy.govacs.orgnih.govrsc.org While the hfa ligands in Th(hfa)₄ provide a degree of steric and electronic protection to the central thorium ion, the complex is still susceptible to hydrolysis, particularly if water is present in the reaction environment. This can lead to the formation of thorium oxides or hydroxides.

The reactivity of Th(hfa)₄ with organic solvents would depend on the nature of the solvent. It is soluble in many polar organic solvents. wikipedia.org Photolysis of certain thorium(IV) organometallic complexes in benzene (B151609) has been shown to activate C-H bonds of the solvent molecule. nih.gov While this specific reactivity has not been documented for Th(hfa)₄, it highlights the potential for the thorium center to interact with its chemical surroundings under energetic conditions. The photochemistry of other thorium complexes has also been investigated, revealing complex fragmentation pathways. nih.govresearchgate.net

Applications of Thorium Hexafluoroacetylacetonate in Advanced Chemical Processes

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

The utility of thorium hexafluoroacetylacetonate in modern materials science is prominently highlighted by its role as a precursor for creating thin films and nanoparticles through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques are fundamental for fabricating high-purity, high-performance materials for electronics and other advanced applications.

The selection of a suitable precursor is critical for successful CVD and ALD processes. harvard.edu An ideal precursor must exhibit specific physicochemical properties, primarily volatility and thermal stability, to ensure controlled and efficient deposition. harvard.eduresearchgate.net

Volatility: Precursors must have a sufficiently high vapor pressure to allow for transport in the gas phase to the substrate surface at moderate temperatures. tanaka-preciousmetals.com The fluorination of the acetylacetonate (B107027) ligand, creating the hexafluoroacetylacetonate (hfac) ligand, significantly increases the volatility of the metal complex. This is because the bulky, fluorinated groups effectively shield the central metal ion, reducing intermolecular interactions and allowing the compound to vaporize more easily.

Thermal Stability: The precursor must be thermally stable enough to prevent decomposition during vaporization and transport to the reaction chamber. harvard.edu However, it must also decompose cleanly and selectively on the heated substrate surface to form the desired material without incorporating impurities. windows.net The bond strength between the metal and the ligand is a key factor; the bond should be weak enough to break at the desired deposition temperature but strong enough to remain intact during transport. researchgate.net

Reactivity and Clean Decomposition: The ligands should be designed to leave the surface cleanly after decomposition, minimizing the incorporation of contaminants like carbon or fluorine into the growing film. nih.gov For instance, some β-diketonate precursors have been shown to have stronger bonds to the metal than cyclopentadienyl (B1206354) (Cp) precursors, but weaker bonds within the ligand itself, which can sometimes lead to carbon contamination in the deposited films. nih.gov The choice of co-reactants (like oxygen, ozone, or water) is also crucial in achieving pure film growth. tanaka-preciousmetals.comnih.gov

The design of precursors like this compound leverages these principles. The hfac ligand provides a good balance of volatility and controlled reactivity, making the complex a suitable candidate for the deposition of thorium-based materials.

Thorium dioxide (ThO₂) is a ceramic material with an exceptionally high melting point (3300 °C) and thermal stability, making it a material of interest for nuclear fuels and as a component in high-performance optics and catalysts. wikipedia.org this compound and related β-diketonate complexes serve as effective precursors for synthesizing ThO₂ in the form of both thin films and nanoparticles.

Thin Film Synthesis: Thorium dioxide thin films have been successfully prepared using thorium(IV) β-diketonate precursors. uchile.cl In one method, amorphous films composed of the precursor complex are deposited onto substrates like silicon or quartz and then subjected to direct UV irradiation. uchile.cl Subsequent annealing at temperatures of 550 °C or higher leads to the crystallization of the film with a preferred orientation. uchile.cl These films exhibit good optical transparency. uchile.cl

Another method involves the thermal decomposition of thorium acetylacetonate vapor, a process also known as metallo-organic chemical vapor deposition (MOCVD). iaea.org Studies show that the optimal deposition temperature for ThO₂ films is in the range of 450-500°C. iaea.org While this method is effective, the resulting films can contain significant carbon impurities, and the yield of thorium dioxide is often limited. iaea.org

| Synthesis Method | Precursor Type | Key Process Parameters | Resulting Material | Reference |

|---|---|---|---|---|

| Photochemical Deposition & Annealing | Thorium(IV) β-diketonate | Annealing at T > 550 °C | Crystalline ThO₂ thin film with good optical quality. | uchile.cl |

| Thermal Decomposition (MOCVD) | Thorium acetylacetonate | Deposition at 450-500 °C | ThO₂ thin film, but with potential carbon contamination. | iaea.org |

| Solution Combustion Synthesis | Thorium nitrate (B79036) with acetylacetone (B45752) | Complexation with acetylacetone influences combustion temperature. | Nanoscale ThO₂ particles. | osti.gov |

| MOF Pyrolysis | Thorium-based Metal-Organic Framework (MOF) | Heating at 520 °C | ThO₂ nanoparticles with an average size of 150 nm. | researchgate.net |

Nanoparticle Synthesis: The synthesis of nanoscale ThO₂ particles is crucial for applications such as the fabrication of high-density nuclear fuel pellets. osti.gov Solution combustion synthesis (SCS) is one effective method, utilizing metal nitrates and acetylacetone as reactants. osti.gov In this process, the complexation between thorium and acetylacetone plays a vital role in controlling the combustion dynamics and the structural properties of the resulting oxide nanoparticles. osti.gov Another innovative approach involves the thermal decomposition of thorium-based metal-organic frameworks (MOFs), which can be converted into ThO₂ nanoparticles upon heating. researchgate.net For instance, a specific Th-MOF has been shown to convert completely to ThO₂ nanoparticles with an average size of 150 nm after pyrolysis at 520 °C. researchgate.net

Role in Nuclear Separations and Waste Management

The selective separation of actinides, such as thorium, from nuclear waste streams and raw materials is essential for sustainable nuclear energy and effective waste management. ua.es this compound plays a role in advanced separation techniques due to the strong chelating ability of the hexafluoroacetylacetonate ligand with the thorium ion.

Supercritical Fluid Extraction (SFE) is an environmentally benign separation technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as a solvent. osti.gov For the extraction of metal ions, which have low solubility in supercritical CO₂, a chelating agent is required to form a neutral, stable, and soluble metal complex.

Research has demonstrated that fluorinated β-diketones, including hexafluoroacetylacetone (B74370), are effective ligands for the SFE of thorium and uranium ions. osti.govacs.org In this process, the solid or liquid material containing thorium is exposed to supercritical CO₂ that contains the dissolved β-diketone. The ligand selectively complexes with the thorium ions, and the resulting this compound complex is then dissolved and transported away by the supercritical fluid. The efficiency of this extraction can be further enhanced by using a synergistic mixture of ligands, such as a β-diketone combined with tributyl phosphate (B84403) (TBP). osti.gov

| β-Diketone Ligand | Abbreviation | Effectiveness Note | Reference |

|---|---|---|---|

| Acetylacetone | acac | Tested for extraction in supercritical CO₂. | osti.gov |

| Trifluoroacetylacetone | tfa | Fluorinated ligand showing potential for SFE. | osti.gov |

| Hexafluoroacetylacetone | hfac | Fluorinated ligand effective for SFE of actinides. | osti.gov |

| Thenoyltrifluoroacetone | TTA | Tested for extraction in supercritical CO₂. | osti.gov |

| 2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione | FOD | Fluorinated ligand effective for SFE of lanthanides and actinides. | osti.gov |

A significant challenge in the nuclear fuel cycle is the separation of thorium from chemically similar elements, particularly trivalent lanthanides and hexavalent uranium (in the form of the uranyl ion, UO₂²⁺). nih.govrsc.org The efficiency of separation processes like solvent extraction and ion exchange relies heavily on the selective interaction between a ligand and the target metal ion.

While SFE using hexafluoroacetylacetone can extract both thorium and uranium, the conditions can be tuned to achieve some degree of separation. osti.gov The selectivity arises from differences in the stability and solubility of the respective metal-hfac complexes. Furthermore, various other specialized ligands and materials are being developed to achieve high selectivity. For instance, novel grafted polymers have been created for the sequential separation of lanthanides, thorium, and uranium from highly acidic wastes. nih.gov Other research has focused on ligands that show supreme selectivity for uranyl ions over thorium and lanthanides, or vice versa. ua.esrsc.org The development of such task-specific extractants is crucial for improving the purity of recovered nuclear materials and managing waste. ua.es

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their tunable pore sizes and high surface areas make them promising for gas storage, catalysis, and separations. A novel strategy for separating thorium from rare-earth elements (REs) involves selective MOF crystallization. rsc.orgnih.govresearchgate.net

This method leverages the difference in chemical properties between the tetravalent thorium ion (Th⁴⁺) and trivalent rare-earth ions (RE³⁺). rsc.orgnih.gov Th⁴⁺ is more oxophilic (has a stronger affinity for oxygen-donating ligands) than RE³⁺ ions. By using a specific carboxylate ligand, such as trimesic acid, in an ethanol/water solvent system, a thorium-based MOF can be selectively crystallized from a solution containing a mixture of thorium and rare-earth ions. rsc.orgnih.govresearchgate.net The thorium is rapidly sequestered into the solid MOF structure, while the rare-earth ions remain in the solution, allowing for easy separation by simple filtration. rsc.orgnih.gov This process has been shown to be highly effective, producing a phase-pure thorium MOF with over 98% molar fraction of thorium, even from complex mixtures. rsc.orgnih.gov

While this specific example uses a carboxylate ligand, the underlying principle of valence-selective crystallization could potentially be applied with other ligands, like β-diketonates, to design new MOFs for targeted actinide separation. Furthermore, thorium-based MOFs can also serve as precursors for synthesizing ThO₂ nanoparticles through pyrolysis, linking the fields of separation and materials synthesis. researchgate.net

| Compound Name | Chemical Formula |

|---|---|

| This compound | Th(C₅HF₆O₂)₄ |

| Thorium Dioxide | ThO₂ |

| Thorium Acetylacetonate | Th(C₅H₇O₂)₄ |

| Hexafluoroacetylacetone | C₅H₂F₆O₂ |

| Acetylacetone | C₅H₈O₂ |

| Carbon Dioxide | CO₂ |

| Tributyl phosphate | (C₄H₉)₃PO₄ |

| Trifluoroacetylacetone | C₅H₅F₃O₂ |

| Thenoyltrifluoroacetone | C₈H₅F₃O₂S |

| 2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione | C₁₀H₁₁F₇O₂ |

| Trimesic acid | C₉H₆O₆ |

Analytical Chemistry: Detection and Determination of Thorium

The detection and determination of thorium are crucial in various fields, including nuclear technology, environmental monitoring, and geological surveying. While numerous analytical methods exist for thorium analysis, the use of chelating agents to form stable complexes is a common strategy to enhance selectivity and sensitivity. This compound, a metal complex formed between the thorium (IV) ion and the hexafluoroacetylacetonate (hfac) ligand, plays a significant role in the analytical chemistry of thorium, primarily as an intermediate for separation and subsequent analysis.

The formation of the stable, volatile, and organic-soluble this compound complex is exploited in several analytical procedures. The primary application lies in the solvent extraction of thorium from aqueous solutions, which serves to preconcentrate the analyte and separate it from interfering matrix components. Following extraction, the thorium can be determined either directly in the organic phase or after back-extraction into a suitable aqueous medium for analysis by various instrumental techniques.

Research Findings in Analytical Applications

Research in the analytical applications of this compound has largely focused on its role in separation science, with subsequent determination steps employing techniques such as spectrophotometry, gas chromatography (GC), and mass spectrometry (MS).

Solvent Extraction: The formation of this compound is a key step in the liquid-liquid extraction of thorium. Hexafluoroacetylacetone, as a β-diketone, is a highly effective chelating agent for thorium (IV) ions. The extraction efficiency is dependent on several factors, including the pH of the aqueous phase, the concentration of the chelating agent, and the nature of the organic solvent. The general reaction for the extraction can be represented as:

Th4+(aq) + 4 Hhfac(org) ⇌ Th(hfac)4(org) + 4 H+(aq)

The high stability of the Th(hfac)4 complex and its significant solubility in non-polar organic solvents allow for the quantitative transfer of thorium from the aqueous to the organic phase. This separation is critical when analyzing samples with complex matrices, such as ores, minerals, and environmental samples, where other elements might interfere with the direct determination of thorium.

Gas Chromatography (GC): The volatility of metal hexafluoroacetylacetonate complexes makes them amenable to analysis by gas chromatography. The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a column. For this compound, the technique offers the potential for high-resolution separation from other metal complexes and for quantitative determination.

The successful gas chromatographic analysis of metal chelates depends on their thermal stability and volatility. This compound exhibits sufficient thermal stability to be volatilized without decomposition under typical GC conditions. The use of fluorinated β-diketones like hexafluoroacetylacetone enhances the volatility of the metal chelate compared to non-fluorinated analogues.

Spectrophotometry: While direct spectrophotometric methods based on the intrinsic absorption of this compound are not common, the complex plays a crucial role in spectrophotometric determinations following solvent extraction. After extracting thorium into an organic solvent as the Th(hfac)4 complex, it can be back-extracted into an acidic aqueous solution. Subsequently, a chromogenic reagent is added to form a colored complex with thorium, which is then measured spectrophotometrically. This extraction step effectively removes interfering ions that could also react with the chromogenic reagent, thereby improving the accuracy and reliability of the spectrophotometric method.

Interactive Data Tables

The following tables summarize key parameters and findings related to the analytical applications of this compound and related compounds.

Table 1: Gas Chromatographic Conditions for Metal Hexafluoroacetylacetonates

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Column Type | Packed or Capillary | Capillary columns offer higher resolution. |

| Stationary Phase | Silicone-based (e.g., SE-30, OV-101) | Provides good separation for non-polar, volatile complexes. |

| Injector Temperature | 200 - 250 °C | Ensures rapid volatilization without decomposition. |

| Column Temperature | 150 - 200 °C (Isothermal or Programmed) | Optimized for the elution and separation of the metal chelate. |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) | ECD is highly sensitive to halogenated compounds like hexafluoroacetylacetonates. |

Table 2: Comparison of Analytical Techniques for Thorium Determination

| Technique | Role of this compound | Typical Detection Limit | Advantages | Limitations |

|---|---|---|---|---|

| Spectrophotometry | Separation/Preconcentration via Solvent Extraction | ~0.1 - 1 µg/mL | Cost-effective, widely available. | Lower sensitivity, potential for interferences if separation is incomplete. |

| Gas Chromatography (GC) | Direct analyte for separation and quantification | ng to pg range | High resolution, high sensitivity (especially with ECD). | Requires volatile and thermally stable complexes, specialized instrumentation. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Separation/Preconcentration via Solvent Extraction | < 1 ng/L | Extremely high sensitivity, isotopic analysis possible. | High cost of instrumentation and operation. |

Conclusion and Future Directions in Thorium Hexafluoroacetylacetonate Research

Synthesis and Characterization Advancements

The synthesis of thorium hexafluoroacetylacetonate, systematically named Thorium(IV) tetrakis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionate), typically involves the reaction of a thorium(IV) salt with hexafluoroacetylacetone (B74370) (Hhfa) in a suitable solvent. While specific, detailed synthetic procedures for this exact compound are not extensively documented in publicly available literature, the general methods for preparing thorium β-diketonate complexes are well-established. These methods often utilize thorium tetrachloride or thorium nitrate (B79036) as starting materials. google.com The reaction proceeds by the deprotonation of the β-diketone, which then chelates to the thorium(IV) center.

The characterization of this compound, a white powder, relies on a suite of analytical techniques to confirm its identity and purity. documentsdelivered.com Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the coordination of the hexafluoroacetylacetonate ligand to the thorium ion. Thermogravimetric analysis (TGA) is particularly important for determining the compound's volatility and thermal stability, key properties for potential applications in materials science. osti.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₄F₂₄O₈Th |

| Molecular Weight | 1060.24 g/mol |

| Appearance | White powder documentsdelivered.com |

| CAS Number | 18865-75-3 |

Understanding Complexation Behavior and Reactivity

The complexation of thorium(IV) with the hexafluoroacetylacetonate ligand results in a coordination complex where the thorium ion is typically surrounded by four bidentate ligands. The fluorine atoms on the ligand significantly influence the electronic properties and stability of the complex.

Research on the reactivity of this compound has explored its decomposition under specific conditions. A notable study investigated the sonolysis of thorium(IV) β-diketonates, including this compound (referred to as Th(HFAA)₄), in a hexadecane (B31444) solution. documentsdelivered.comnih.gov Under ultrasonic irradiation, the compound was found to decompose, with the rate of this sonochemical reaction being influenced by the compound's volatility. documentsdelivered.comnih.gov The study reported a first-order rate constant for the degradation of Th(HFAA)₄, highlighting its susceptibility to decomposition under high-energy conditions. documentsdelivered.comnih.gov

Emerging Applications and Technological Relevance

The volatility of this compound is a key characteristic that points toward its potential technological applications. Volatile metal complexes are often precursors for Chemical Vapor Deposition (CVD), a process used to create thin films of materials. illinois.edu In this context, this compound could potentially be used to deposit thin films of thorium-containing materials, such as thorium dioxide (ThO₂), which has applications in catalysis and as a refractory material.

Furthermore, the sonochemical decomposition of this compound to form thorium carbide (ThC₂) nanoparticles suggests its utility as a precursor for the synthesis of nanosized materials. documentsdelivered.comnih.gov The generation of such nanomaterials opens up possibilities for their use in advanced ceramics and other high-technology fields. The development of bioconjugates with related β-diketonate-lanthanide complexes for medical imaging also suggests potential, though currently unexplored, avenues for thorium-based radiopharmaceutical development. rsc.org

Future Research Challenges and Opportunities

The current body of research on this compound is limited, presenting both challenges and significant opportunities for future investigation. A primary challenge is the scarcity of dedicated studies focusing solely on this compound, with much of the available information being inferred from research on related thorium and actinide β-diketonates.

Future research should prioritize the detailed and systematic investigation of the synthesis of this compound to optimize reaction conditions and yields. Comprehensive characterization using modern analytical techniques, including single-crystal X-ray diffraction, would provide definitive structural information.

A deeper understanding of its complexation chemistry and reactivity is crucial. This includes studying its solution behavior, its interactions with other molecules, and its decomposition pathways under various thermal and energetic conditions.

The exploration of its potential applications remains a significant opportunity. Focused research into its suitability as a precursor for CVD of thorium-based thin films and for the controlled synthesis of thorium-containing nanoparticles could unlock its technological relevance. Investigating its properties in the context of nuclear applications, given the presence of thorium, could also be a valuable research direction. Overcoming the current knowledge gaps through dedicated and systematic research will be key to unlocking the full potential of this intriguing and understudied chemical compound.

Q & A

Q. What are the established methods for synthesizing thorium hexafluoroacetylacetonate, and how do reaction conditions influence purity?

this compound is typically synthesized via ligand substitution reactions, where thorium precursors (e.g., ThCl₄) react with hexafluoroacetylacetone (Hhfac) in anhydrous solvents like tetrahydrofuran (THF). Key parameters include stoichiometric control (4:1 ligand-to-metal ratio), inert atmosphere (to prevent hydrolysis), and reflux temperatures (60–80°C). Purity is highly sensitive to trace moisture, which can lead to hydrated byproducts. Post-synthesis purification involves recrystallization from non-polar solvents and vacuum sublimation (100–101°C) .

Q. Which spectroscopic techniques are most effective for characterizing Th(hfacac)₄, and what structural insights do they provide?

- FTIR : Confirms ligand coordination via shifts in C=O (~1650 cm⁻¹) and C-F (~1200 cm⁻¹) stretching modes. Absence of O-H stretches (~3400 cm⁻¹) ensures anhydrous product .

- NMR (¹⁹F) : Resolves fluorine environments in the hfacac ligand, verifying symmetry and purity.

- X-ray Diffraction : Determines crystal structure and coordination geometry (e.g., square antiprismatic for Th⁴⁺ with eight oxygen donors) .

Q. How does thermal stability impact the handling and storage of Th(hfacac)₄?

Th(hfacac)₄ exhibits a melting point of 100–101°C and sublimates without decomposition under vacuum. Thermal gravimetric analysis (TGA) shows stability up to ~250°C, beyond which ligand decomposition occurs. Storage in dry, inert environments (argon gloveboxes) is critical to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies optimize Th(hfacac)₄ for atomic layer deposition (ALD) of thorium-based thin films?

Th(hfacac)₄ can serve as a precursor for ALD by pairing with oxygen sources (e.g., ozone or H₂O). Key parameters:

- Temperature : 250–300°C ensures ligand removal without carbon contamination.

- Pulsing Sequence : Extended precursor exposure compensates for low vapor pressure.

- Co-reagents : Ozone enhances ligand oxidation, yielding stoichiometric ThO₂ films. Residual fluorine is minimized via post-deposition annealing .

Q. How do magnetic and electronic properties of Th(hfacac)₄ compare to transition-metal hfacac complexes?

Unlike transition metals (e.g., Co²⁺ or Dy³⁺), Th⁴⁺ lacks unpaired electrons, rendering Th(hfacac)₄ diamagnetic. This contrasts with high-spin hfacac complexes (e.g., Dy(hfacac)₃), which exhibit μeff > 9 μB. Electronic structure calculations (DFT) reveal ligand-dominated HOMO-LUMO gaps (~4 eV), suggesting utility in dielectric or optical coatings .

Q. What mechanistic insights guide the use of Th(hfacac)₄ in catalytic CO₂ hydrogenation or organic transformations?

While Th(hfacac)₄ is not widely used in catalysis, analogous hfacac complexes (e.g., Rh(hfacac)) activate CO₂ via σ-bond metathesis. Theoretical studies suggest Th⁴⁺ could stabilize anionic intermediates in Lewis acid-catalyzed reactions, but experimental validation is needed. Challenges include avoiding Th⁴⁺ reduction and ligand scrambling under reactive conditions .

Q. How do solvent interactions influence the reactivity of Th(hfacac)₄ in solution-phase syntheses?

Polar aprotic solvents (e.g., DMSO, THF) stabilize Th(hfacac)₄ via weak O→Th coordination, while protic solvents (e.g., alcohols) induce ligand exchange or hydrolysis. Solubility in supercritical CO₂ (scCO₂) enables green synthesis routes, though Th(hfacac)₄’s low solubility in scCO₂ compared to Zn(hfacac)₂ may require co-solvents .

Data Contradictions and Open Challenges

Q. Discrepancies in reported melting points and sublimation behavior: How can experimental protocols be standardized?

Literature reports Th(hfacac)₄ melting points between 100–101°C, but sublimation rates vary with vacuum quality and heating gradients. Standardized TGA-DSC under controlled atmospheres is recommended to resolve ambiguities .

Q. Why are there limited studies on Th(hfacac)₄’s application in magnetism or catalysis compared to lanthanide hfacac complexes?

Th⁴⁺’s +4 charge and lack of d/f electrons limit redox activity and magnetic utility. Research gaps exist in exploring Th(hfacac)₄ as a Lewis acid catalyst or precursor for thorium nitride/carbide materials .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.